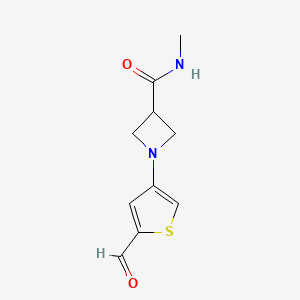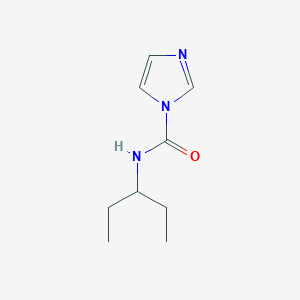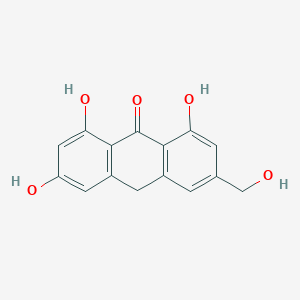
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one, also known as citreorosein, is a naturally occurring anthraquinone derivative. It is primarily isolated from the lichen Xanthoria parietina and is known for its vibrant yellow color. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one typically involves the hydroxylation of anthraquinone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron salts.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, particularly lichens. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized as a dye and pigment in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one involves its interaction with cellular components. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. This property is particularly useful in targeting cancer cells. The compound also interacts with enzymes and proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Emodin: Another anthraquinone derivative with similar hydroxyl groups but different positions.
Aloe-emodin: Contains similar functional groups but is derived from aloe plants.
Chrysophanol: An anthraquinone with hydroxyl groups at different positions.
Uniqueness
1,3,8-Trihydroxy-6-(hydroxymethyl)anthracen-9(10H)-one is unique due to its specific hydroxylation pattern and the presence of a hydroxymethyl group.
Propiedades
Número CAS |
61350-20-7 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
1,3,8-trihydroxy-6-(hydroxymethyl)-10H-anthracen-9-one |
InChI |
InChI=1S/C15H12O5/c16-6-7-1-8-3-9-4-10(17)5-12(19)14(9)15(20)13(8)11(18)2-7/h1-2,4-5,16-19H,3,6H2 |
Clave InChI |
WFJYZLIPUMYMBA-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)CO)O)C(=O)C3=C1C=C(C=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B13156400.png)
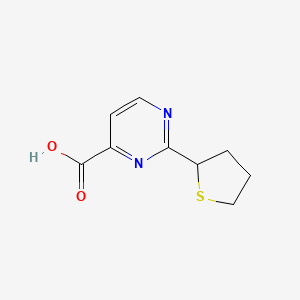


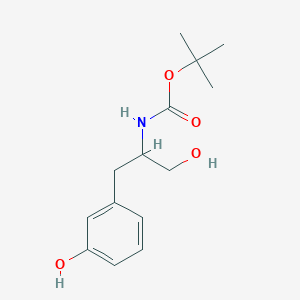
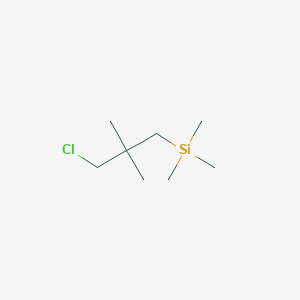
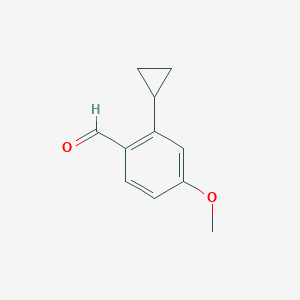
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)

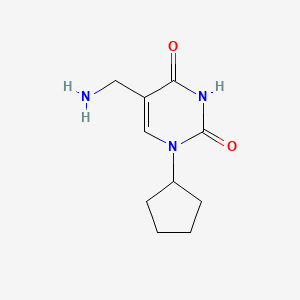
amine](/img/structure/B13156464.png)
